molecular formula C9H10ClNO3 B1526847 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene CAS No. 1249505-29-0

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Cat. No. B1526847
M. Wt: 215.63 g/mol
InChI Key: QRYUROFBJONFBR-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Ethoxylation and Phase-Transfer Catalysis

The ethoxylation of p-chloronitrobenzene using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions demonstrates the utility of related compounds in facilitating nucleophilic substitution reactions. This process, which involves the reaction of 4-chloronitrobenzene with potassium ethoxide, is significant for the synthesis of ethoxy-4-nitrobenzene, illustrating the compound's role in the production of derivatives through ethoxylation (Wang & Rajendran, 2007).

Enzymatic Oxidation

The enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase in the presence of H2O2 indicates the potential of related compounds in biochemical transformations. This reaction pathway, exhibiting a pH optimum and specific kinetic parameters, underscores the relevance of chlorinated nitrobenzene derivatives in enzymatic studies and the exploration of novel biochemical reactions (Corbett, Chipko, & Baden, 1978).

Dissociative Electron Attachment

Research into the dissociative electron attachment to nitrobenzene derivatives, including chloronitrobenzene variants, sheds light on the electronic properties and reactivity of such compounds under the influence of electron impact. These studies are crucial for understanding the fundamental aspects of molecule-electron interactions and have implications for materials science and the design of electron-accepting materials (Asfandiarov et al., 2007).

Nitrosobenzene Reduction by Thiols

The reduction of nitrosobenzene by thiols in alcoholic media, which involves the transformation of 4-chloronitrosobenzene among other reactions, provides insight into the reactivity of nitroso compounds with thiols. This process, leading to the formation of azoxybenzenes and anilines, highlights the potential application of related compounds in synthetic chemistry and the study of reaction mechanisms (Montanari, Paradisi, & Scorrano, 1999).

Safety And Hazards

Safety and hazard information is crucial for handling and storing the compound. This information can often be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could be based on its properties, or on similar compounds .

properties

IUPAC Name

4-(chloromethyl)-2-ethoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYUROFBJONFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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